4-(2H-1,3-Benzodithiol-2-ylidene)-2,6-dichlorocyclohexa-2,5-dien-1-one
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Overview
Description
4-(2H-1,3-Benzodithiol-2-ylidene)-2,6-dichlorocyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a benzodithiol moiety and a dichlorocyclohexadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodithiol-2-ylidene)-2,6-dichlorocyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dichlorocyclohexa-2,5-dien-1-one with 1,3-benzodithiol-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodithiol-2-ylidene)-2,6-dichlorocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
4-(2H-1,3-Benzodithiol-2-ylidene)-2,6-dichlorocyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodithiol-2-ylidene)-2,6-dichlorocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodithiol-2-ylidene)-2,6-diphenyl-4H-pyran
- (1R)-2-[4-(2H-1,3-Benzodithiol-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-2H-1$l^{4},3-benzodithiol-1-one
- 2,6-Ditert-butyl-4-(1,3-benzodithiol-2-ylidene)-2,5-cyclohexadiene-1-one
Uniqueness
4-(2H-1,3-Benzodithiol-2-ylidene)-2,6-dichlorocyclohexa-2,5-dien-1-one is unique due to its specific combination of a benzodithiol moiety and a dichlorocyclohexadienone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64657-67-6 |
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Molecular Formula |
C13H6Cl2OS2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
4-(1,3-benzodithiol-2-ylidene)-2,6-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H6Cl2OS2/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H |
InChI Key |
NNIDDCGFSNXOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC(=C3C=C(C(=O)C(=C3)Cl)Cl)S2 |
Origin of Product |
United States |
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